molecular formula C23H29N3O3S B2987220 (4-Benzylpiperidin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone CAS No. 1040666-32-7

(4-Benzylpiperidin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone

カタログ番号: B2987220
CAS番号: 1040666-32-7
分子量: 427.56
InChIキー: LYINAPKVGCJVAM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(4-Benzylpiperidin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone" is a methanone derivative featuring a 4-benzylpiperidine group linked to a cyclopenta[c]pyrazole scaffold substituted with a sulfone-containing tetrahydrothiophene moiety. Its design likely aims to optimize binding affinity and metabolic stability through strategic substitution patterns, as seen in related benzoylpiperidine derivatives .

特性

IUPAC Name

(4-benzylpiperidin-1-yl)-[2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S/c27-23(25-12-9-18(10-13-25)15-17-5-2-1-3-6-17)22-20-7-4-8-21(20)24-26(22)19-11-14-30(28,29)16-19/h1-3,5-6,18-19H,4,7-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYINAPKVGCJVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)N4CCC(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (4-Benzylpiperidin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structural complexity suggests various interactions with biological targets, making it a candidate for further investigation in therapeutic applications.

Chemical Structure and Properties

This compound features a piperidine unit attached to a tetrahydrocyclopenta[c]pyrazole core via a benzyl group and a dioxotetrahydrothiophene side chain. The presence of multiple functional groups enhances its potential for diverse biochemical interactions.

Property Value
Molecular FormulaC₁₈H₂₃N₃O₂S
Molecular Weight335.45 g/mol
SolubilitySoluble in DMSO and ethanol

Anticancer Activity

Recent studies have explored the anticancer potential of various piperidine derivatives, including those related to our compound of interest. For instance, the anti-cancer activity of synthesized derivatives has been evaluated against several cell lines such as A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) using MTT assays. Compounds exhibiting high potency were further analyzed for their effects on cell cycle dynamics and tubulin polymerization inhibition .

Inhibition of Monoamine Oxidases

Monoamine oxidase (MAO) inhibitors are significant in neurodegenerative disease treatment. Studies have shown that certain piperidine derivatives exhibit potent inhibition of MAO-A and MAO-B. For example, compound S5 demonstrated an IC50 value of 0.203 μM for MAO-B inhibition, highlighting the potential neuroprotective properties of similar compounds .

Antiviral Activity

The antiviral efficacy of piperidine derivatives has also been documented. A study involving 3-phenylpiperidine derivatives reported moderate antiviral activity against various viruses, including HIV and herpes simplex virus (HSV). The structure-activity relationship indicated that specific substitutions on the piperidine ring could enhance antiviral properties .

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the anticancer effects of synthesized piperidine derivatives.
    • Method : MTT assay on A549, HCT-116, and MCF-7 cell lines.
    • Findings : Certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 μM.
  • MAO Inhibition Study :
    • Objective : To assess the inhibitory effects on MAO enzymes.
    • Method : Enzyme inhibition assays measuring IC50 values.
    • Findings : Compound S5 showed selective inhibition with an IC50 value indicating strong potential for neuroprotective applications.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic features of the target compound and analogous derivatives:

Compound Core Structure Key Substituents Synthesis Yield Purity (HPLC) Elemental Analysis (C/H/N) Reported Bioactivity
(4-Benzylpiperidin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone Benzoylpiperidine + Pyrazole 4-Benzylpiperidine, sulfonated tetrahydrothiophene Not reported Not reported Not reported Not reported
(3,5-Dimethylpiperidin-1-yl)(6-(3-(3,5-dimethylpiperidin-1-yl)propoxy)-benzo[d]thiazol-2-yl)methanone Benzothiazole + Piperidine Dual 3,5-dimethylpiperidine groups, propoxy linker Not reported Not reported Not reported Multitargeted CNS ligand activity
(4-(4-(1-Benzyl-1H-1,2,3-triazol-4-yl)benzoyl)piperidin-1-yl)(3-hydroxyphenyl)methanone Benzoylpiperidine + Triazole Benzyl-triazole, 3-hydroxyphenyl 8% 99% (254 nm) Calc: C71.67%, H5.35%, N12.38%; Found: C72.04%, H5.51% Not explicitly stated
(1-(4-Fluoro-3-hydroxybenzoyl)piperidin-4-yl)(4-(phenylthio)phenyl)methanone Benzoylpiperidine + Thioether 4-Fluoro-3-hydroxybenzoyl, phenylthio group 78% Not reported Calc: C72.85%, H6.11%, N11.33%; Found: C72.95%, H6.44% Not explicitly stated

Key Observations:

Structural Features: The target compound’s sulfonated tetrahydrothiophene group distinguishes it from analogs with thioethers (e.g., phenylthio in ) or hydroxyl groups (e.g., 3-hydroxyphenyl in ). The sulfone moiety may enhance solubility and target binding compared to non-polar substituents .

Synthetic Efficiency :

  • Yields for benzoylpiperidine derivatives vary widely (8–78%), with the highest yield (78%) observed for the 4-fluoro-3-hydroxybenzoyl analog . This suggests that electron-withdrawing groups (e.g., fluorine) or simplified substitution patterns may improve reaction efficiency.

Purity and Composition: HPLC purity for triazole-containing derivatives exceeds 97% , indicating robust purification protocols. Elemental analysis discrepancies (e.g., C/H/N deviations in ) may reflect residual solvents or by-products, underscoring the need for rigorous quality control.

Bioactivity Implications :

  • While the target compound’s bioactivity remains uncharacterized, structurally related multitargeted ligands (e.g., ) demonstrate CNS activity, suggesting possible applications in neurodegenerative or psychiatric disorders.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。